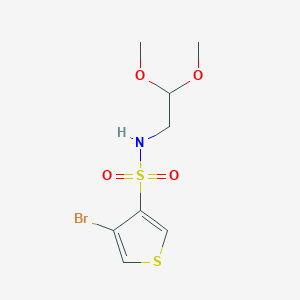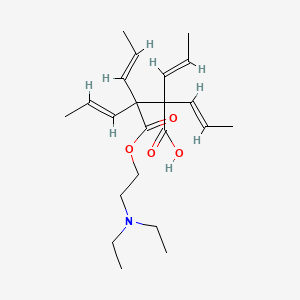
1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate is a chemical compound with the molecular formula C22H35NO4 and a molecular weight of 377.5176 g/mol . This compound is known for its unique structure, which includes a diethylaminoethyl group and a tetrapropenyl succinate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate involves several steps. The primary synthetic route includes the reaction of diethylaminoethyl chloride with tetrapropenyl succinic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of industrial-grade solvents and catalysts, as well as advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific reaction temperatures and times to achieve the desired products .
Scientific Research Applications
1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with various receptors and enzymes, modulating their activity. The tetrapropenyl succinate moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in its specific substituents or functional groups.
This compound: Another similar compound with slight variations in its chemical structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
97889-85-5 |
|---|---|
Molecular Formula |
C22H35NO4 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(E)-3-[2-(diethylamino)ethoxycarbonyl]-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoic acid |
InChI |
InChI=1S/C22H35NO4/c1-7-13-21(14-8-2,19(24)25)22(15-9-3,16-10-4)20(26)27-18-17-23(11-5)12-6/h7-10,13-16H,11-12,17-18H2,1-6H3,(H,24,25)/b13-7+,14-8+,15-9+,16-10+ |
InChI Key |
HMFFRWGUXCFTLM-HPWFBKAGSA-N |
Isomeric SMILES |
CCN(CCOC(=O)C(C(C(=O)O)(/C=C/C)/C=C/C)(/C=C/C)/C=C/C)CC |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C=CC)(C=CC)C(C=CC)(C=CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13775212.png)
![6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13775213.png)
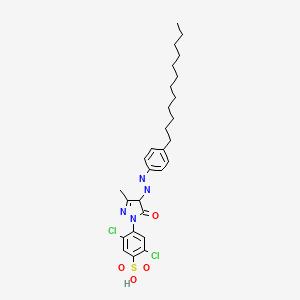
![2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B13775224.png)
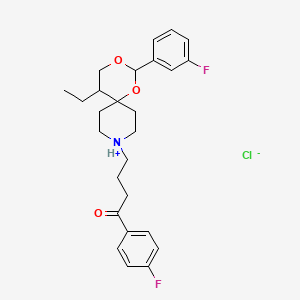




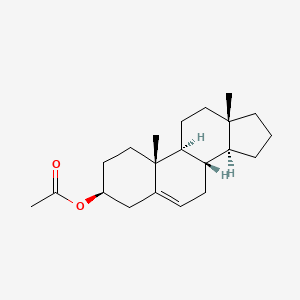
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)
